

# An In-Depth Technical Guide to 1,16-Hexadecanediol: Properties, Protocols, and Applications

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1,16-Hexadecanediol

Cat. No.: B1329467

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **1,16-Hexadecanediol**, alongside detailed experimental protocols and an exploration of its applications in research and drug development.

## Core Chemical and Physical Properties

**1,16-Hexadecanediol** is a long-chain aliphatic diol with hydroxyl groups at both ends of a sixteen-carbon chain. This structure imparts unique physical and chemical characteristics that make it a valuable building block in various chemical syntheses.

## Identifiers and General Properties

Property	Value	Reference
IUPAC Name	Hexadecane-1,16-diol	[1]
Synonyms	Hexadecamethylene glycol, 1,16-Dihydroxyhexadecane	
CAS Number	7735-42-4	
Molecular Formula	C <sub>16</sub> H <sub>34</sub> O <sub>2</sub>	[1]
Molecular Weight	258.44 g/mol	[1]
Appearance	White to off-white solid, powder, or crystals	

## Physical Properties

Property	Value	Reference
Melting Point	91-94 °C	
Boiling Point	197-199 °C at 3 mmHg	
Density	~0.888 g/cm <sup>3</sup> (estimate)	
Solubility	Soluble in hot methanol and acetone. Information on quantitative solubility in a range of solvents is limited.	

## Spectral Data

Definitive identification and characterization of **1,16-Hexadecanediol** are achieved through various spectroscopic methods.

### <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum of **1,16-Hexadecanediol** is characterized by a triplet corresponding to the protons of the methylene groups adjacent to the hydroxyl groups, and a broad multiplet

for the central methylene protons. The hydroxyl protons typically appear as a broad singlet, which can be exchanged with D<sub>2</sub>O.

## <sup>13</sup>C NMR Spectroscopy

The carbon NMR spectrum will show a distinct signal for the carbons bonded to the hydroxyl groups, with the remaining methylene carbons appearing in a more clustered region of the spectrum.

## Infrared (IR) Spectroscopy

The IR spectrum of **1,16-Hexadecanediol** is dominated by a broad absorption band in the region of 3200-3600 cm<sup>-1</sup>, characteristic of the O-H stretching of the hydroxyl groups. Strong C-H stretching absorptions are observed around 2850-2960 cm<sup>-1</sup>.

## Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of **1,16-Hexadecanediol** will typically show a molecular ion peak (M<sup>+</sup>) at m/z 258, along with a fragmentation pattern characteristic of long-chain alcohols, including fragments from the loss of water and successive losses of methylene units. For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), derivatization to form trimethylsilyl (TMS) ethers is common to increase volatility.

## Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of **1,16-Hexadecanediol**.

### Synthesis: Reduction of Hexadecanedioic Acid

A common method for the synthesis of **1,16-Hexadecanediol** is the reduction of its corresponding dicarboxylic acid, hexadecanedioic acid. Lithium aluminum hydride (LiAlH<sub>4</sub>) is a powerful reducing agent suitable for this transformation.

Materials:

- Hexadecanedioic acid

- Lithium aluminum hydride ( $\text{LiAlH}_4$ )
- Anhydrous tetrahydrofuran (THF)
- Diethyl ether
- 10% Sulfuric acid
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate
- Round-bottom flask
- Reflux condenser
- Dropping funnel
- Heating mantle
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- In a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, suspend  $\text{LiAlH}_4$  in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
- Dissolve hexadecanedioic acid in warm, anhydrous THF.
- Slowly add the hexadecanedioic acid solution to the  $\text{LiAlH}_4$  suspension via the dropping funnel with stirring. The reaction is exothermic and may require cooling to maintain a gentle reflux.

- After the addition is complete, heat the mixture to reflux for several hours to ensure the complete reduction of the dicarboxylic acid.
- Cool the reaction mixture in an ice bath.
- Carefully quench the excess  $\text{LiAlH}_4$  by the slow, dropwise addition of water, followed by 15% sodium hydroxide solution, and then more water.
- Filter the resulting aluminum salts and wash the filter cake thoroughly with THF and diethyl ether.
- Combine the organic filtrates and wash with 10% sulfuric acid, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield crude **1,16-Hexadecanediol**.

## Purification: Recrystallization

The crude **1,16-Hexadecanediol** can be purified by recrystallization to obtain a high-purity solid.

Materials:

- Crude **1,16-Hexadecanediol**
- Ethanol (or another suitable solvent like ethyl acetate or benzene)
- Erlenmeyer flask
- Hot plate
- Buchner funnel and filter flask
- Filter paper

Procedure:

- Place the crude **1,16-Hexadecanediol** in an Erlenmeyer flask.

- Add a minimal amount of hot ethanol to dissolve the solid completely.
- If colored impurities are present, a small amount of activated charcoal can be added, and the solution briefly boiled.
- Perform a hot gravity filtration to remove any insoluble impurities and the activated charcoal.
- Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
- Collect the purified crystals by vacuum filtration using a Buchner funnel.
- Wash the crystals with a small amount of cold ethanol.
- Dry the crystals under vacuum to remove any residual solvent.

## Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of long-chain diols. Derivatization is typically required to increase the volatility of the diol.

Derivatization (Silylation):

- Dissolve a small amount of purified **1,16-Hexadecanediol** in a suitable solvent (e.g., pyridine or toluene).
- Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), and a catalyst, like trimethylchlorosilane (TMCS).
- Heat the mixture at 60-70°C for 30-60 minutes to form the di-trimethylsilyl ether derivative.

GC-MS Parameters (Typical):

- Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms).
- Carrier Gas: Helium at a constant flow rate.

- Injection: Splitless or split injection of the derivatized sample.
- Oven Program: A temperature gradient program, for example, starting at a lower temperature and ramping up to a higher temperature to ensure good separation.
- MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of  $m/z$  50-500.

## Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC can also be used for the analysis of **1,16-Hexadecanediol**, particularly for monitoring reaction progress or assessing purity. Since **1,16-Hexadecanediol** lacks a strong chromophore, UV detection can be challenging. A refractive index detector (RID) or derivatization with a UV-active group may be necessary.

HPLC Parameters (General Guidance):

- Column: A reversed-phase column (e.g., C18).
- Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol.
- Flow Rate: Typically 1 mL/min.
- Detection: Refractive Index Detector (RID) or UV detector if a chromophoric derivative is prepared.

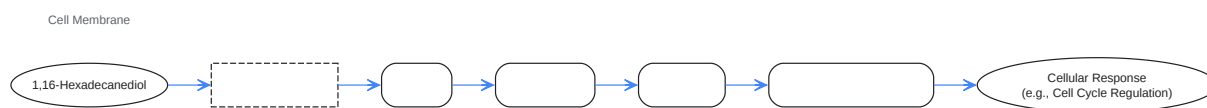
## Applications in Drug Development

The unique properties of **1,16-Hexadecanediol** make it a molecule of interest in various aspects of drug development.

### Activation of Mps1 MAP Kinase Pathway

**1,16-Hexadecanediol** has been reported to activate the Mps1 MAP kinase pathway. The Mitogen-Activated Protein (MAP) kinase pathways are crucial signaling cascades that regulate a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. The Mps1 (monopolar spindle 1) kinase is a key component of the spindle assembly checkpoint, which ensures proper chromosome segregation during mitosis. The precise

mechanism by which **1,16-Hexadecanediol** activates this pathway is an area of ongoing research.

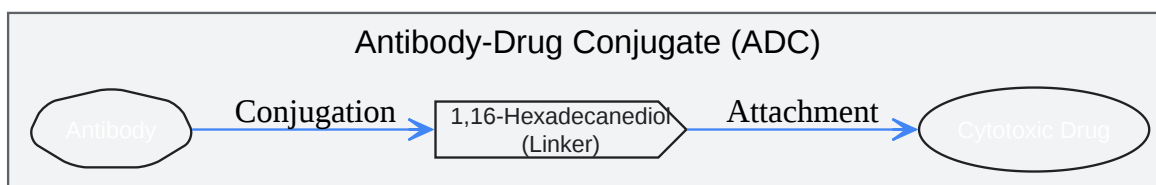


[Click to download full resolution via product page](#)

Caption: Hypothesized activation of the Mps1 MAP kinase pathway by **1,16-Hexadecanediol**.

## Linker in Antibody-Drug Conjugates (ADCs)

The bifunctional nature of **1,16-Hexadecanediol**, with hydroxyl groups at both ends, makes it a potential candidate for use as a linker in antibody-drug conjugates (ADCs). ADCs are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells. The linker plays a critical role in the stability and efficacy of the ADC. A long-chain diol linker like **1,16-Hexadecanediol** can provide spatial separation between the antibody and the drug, potentially reducing steric hindrance and improving drug activity.



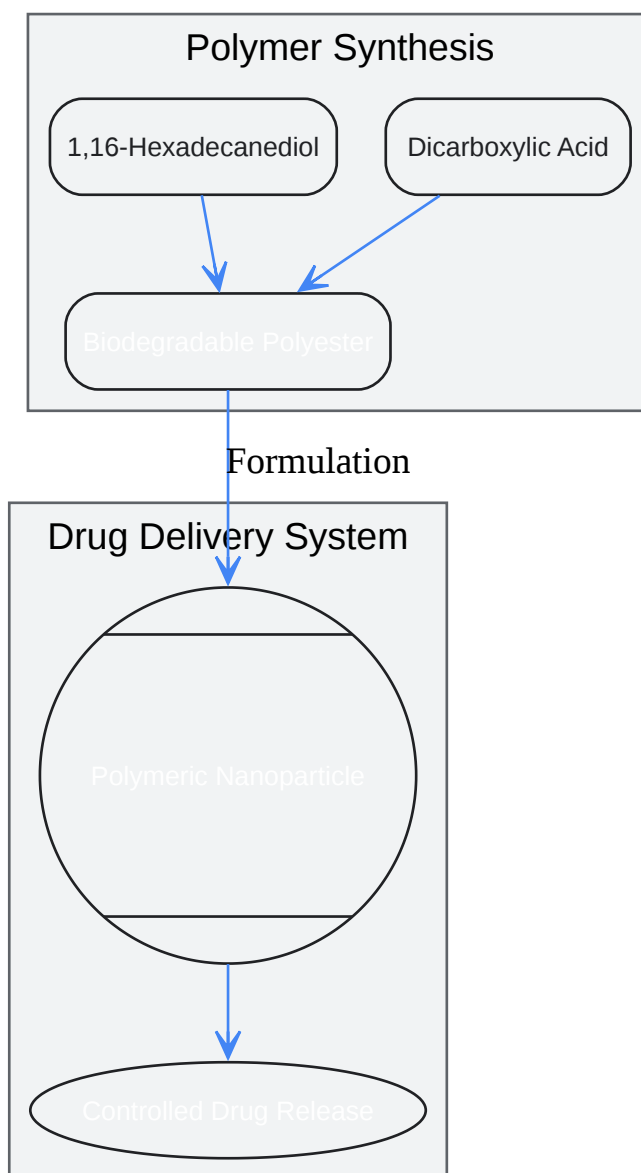
[Click to download full resolution via product page](#)

Caption: Structure of an Antibody-Drug Conjugate with a **1,16-Hexadecanediol** linker.

## Component of Biodegradable Polymers for Drug Delivery



**1,16-Hexadecanediol** can be used as a monomer in the synthesis of biodegradable polyesters. These polymers can be formulated into nanoparticles, microparticles, or implants for the controlled release of therapeutic agents. The long aliphatic chain of **1,16-Hexadecanediol** can impart hydrophobicity and flexibility to the polymer, influencing its degradation rate and drug release profile.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1,16-Hexadecanediol | C<sub>16</sub>H<sub>34</sub>O<sub>2</sub> | CID 82184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 1,16-Hexadecanediol: Properties, Protocols, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1329467#1-16-hexadecanediol-chemical-and-physical-properties]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)